molecular formula C13H13NO2 B2465206 2-Methyl-5-(oxiran-2-ylmethoxy)quinoline CAS No. 2411288-45-2

2-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2465206
CAS No.: 2411288-45-2
M. Wt: 215.252
InChI Key: OYPNEXXZSQPDRO-UHFFFAOYSA-N
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Description

2-Methyl-5-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative characterized by a methyl group at the 2-position and an epoxide (oxirane)-containing methoxy substituent at the 5-position. The quinoline core, a benzene ring fused to a pyridine ring, provides a rigid aromatic scaffold that facilitates interactions with biological targets. The epoxide group introduces reactivity, enabling covalent modifications or participation in ring-opening reactions, which is significant in medicinal chemistry and materials science . The compound’s molecular formula is C₁₂H₁₁NO₂, with a molar mass of 201.22 g/mol. It is stored under dry conditions at 2–8°C due to the epoxide’s sensitivity to moisture and temperature .

Properties

IUPAC Name

2-methyl-5-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-6-11-12(14-9)3-2-4-13(11)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPNEXXZSQPDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(oxiran-2-ylmethoxy)quinoline typically involves the reaction of 2-methylquinoline with an epoxide precursor under specific conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce 2-methyl-1,2,3,4-tetrahydroquinoline derivatives .

Scientific Research Applications

2-Methyl-5-(oxiran-2-ylmethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(oxiran-2-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition or activation of specific enzymes and receptors, thereby modulating various biological processes .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
2-Methyl-5-(oxiran-2-ylmethoxy)quinoline 2-methyl, 5-(epoxide-methoxy) C₁₂H₁₁NO₂ 201.22 Reactive epoxide; potential covalent drug design
2-Methyl-5-(4-morpholinyl)-8-nitroquinoline 2-methyl, 5-morpholine, 8-nitro C₁₅H₁₅N₃O₃ 285.30 Nitro group for electron withdrawal; morpholine enhances solubility
2-Methyl-5-(2-piperazin-1-yl-ethoxy)quinoline 2-methyl, 5-(piperazine-ethoxy) C₁₆H₂₁N₃O 271.36 Piperazine improves bioavailability; antimicrobial applications
5-Methyl-2H-pyrano[3,2-c]quinolin-2-one Pyrano-fused ring at 2-position C₁₃H₁₁NO₂ 213.23 Planar fused-ring system; antiallergic activity
2-Methyl-5-(tetramethyl-dioxaborolan-2-yl)quinoline 2-methyl, 5-boronic ester C₁₆H₂₀BNO₂ 277.15 Boronic ester for Suzuki couplings; synthetic intermediate

Physical and Chemical Properties

Table 2: Stability and Reactivity Comparison
Compound Stability Concerns Reactivity Highlights
This compound Moisture-sensitive; refrigerated storage Epoxide ring-opening with nucleophiles
2-Methyl-5-(4-morpholinyl)-8-nitroquinoline Light-sensitive nitro group Nitro reduction to amine; hydrogen bonding via morpholine
2-Methyl-5-(2-piperazin-1-yl-ethoxy)quinoline Hygroscopic due to piperazine Protonation at physiological pH; salt formation
5-Methyl-2H-pyrano[3,2-c]quinolin-2-one Stable crystalline solid (mp 176–178°C) Limited reactivity due to fused aromatic system

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